molecular formula C12H13BrN2O2S B11125446 2-bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide

2-bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B11125446
M. Wt: 329.21 g/mol
InChI Key: LXVJEOZIDQCGDT-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a furan ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated thiazole intermediate with 2-furylmethylamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the furan ring to a tetrahydrofuran ring.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives or debrominated thiazole compounds.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the furan and thiazole rings, which confer distinct chemical properties and biological activities. The combination of these rings with the bromine atom and the isopropyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H13BrN2O2S/c1-7(2)10-9(15-12(13)18-10)11(16)14-6-8-4-3-5-17-8/h3-5,7H,6H2,1-2H3,(H,14,16)

InChI Key

LXVJEOZIDQCGDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NCC2=CC=CO2

Origin of Product

United States

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